4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
4H-Pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C5H5N5 . It is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine involves the creation of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives . The synthesized compounds exhibited promising antiviral activity on TMV .Molecular Structure Analysis
The molecular structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
4H-Pyrazolo[3,4-d]pyrimidin-4-amine is involved in one-pot multicomponent reactions . These reactions yield the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine include a density of 1.9±0.1 g/cm3, a boiling point of 299.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.0±30.1 °C .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showing a wide range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agents. Their versatility as a building block for developing drug-like candidates has been significantly recognized. Structure-activity relationship (SAR) studies on this scaffold have led to the development of various lead compounds targeting numerous disease conditions, highlighting the room for further exploration by medicinal chemists (Cherukupalli et al., 2017).
Importance of Hybrid Catalysts in Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines and related structures often employs hybrid catalysts, leveraging their broad synthetic applications and bioavailability. These scaffolds have shown a wide range of applicability in medicinal and pharmaceutical industries, underscoring the importance of innovative synthetic methods. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of these compounds, contributing to the synthesis of lead molecules (Parmar et al., 2023).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have been extensively investigated for their therapeutic significance across a variety of disease conditions. Initial studies revealing their adenosine antagonistic properties have paved the way for extensive biochemical and biophysical research. Their significance spans the central nervous system, cardiovascular system, cancer, and inflammation, with synthesis and medicinal aspects, including SAR, being comprehensively compiled (Chauhan & Kumar, 2013).
Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery
Studies have shown that pyrazole clubbed with pyrimidine derivatives exhibits numerous pharmacological activities, including potent antimicrobial properties. The combination of ring variation, ring fusion, and substitution strategies with electron-withdrawing groups has been effective in achieving significant antimicrobial motifs. This underscores the potential for the development of new age antimicrobials leveraging the structural versatility of pyrazole and pyrimidine combinations (Trivedi et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2,4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOHIJMLMILFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(N=CN=C2N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864934 | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
20289-44-5 | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20289-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrazolo(3,4-d)pyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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